Product packaging for 5-methyl-1H-inden-2(3H)-one(Cat. No.:CAS No. 64749-65-1)

5-methyl-1H-inden-2(3H)-one

Cat. No.: B13927013
CAS No.: 64749-65-1
M. Wt: 146.19 g/mol
InChI Key: QLOAMIGYZXLFKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-methyl-1H-inden-2(3H)-one is an organic compound belonging to the indanone class, characterized by a fused benzene and cyclopentenone ring system with a methyl substituent. This structure serves as a versatile and crucial synthetic intermediate in various research fields. In medicinal chemistry, the indanone core is a privileged scaffold used in the design and synthesis of biologically active molecules. Researchers utilize this and similar structures in developing compounds for screening against various therapeutic targets, as analogous structures are investigated for their potential biological activities . In material science, such molecular frameworks are of interest due to their potential optical and electronic properties. Furthermore, this compound is a valuable building block in organic synthesis. It can be used in condensation reactions, like the Claisen-Schmidt condensation, to form more complex structures . It may also serve as a precursor for the synthesis of other functionalized indane derivatives, such as various amines which are important in pharmaceutical research . This product is intended for research purposes only and is not for human or veterinary use. Researchers can rely on our commitment to providing high-purity chemical building blocks to support advanced scientific discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O B13927013 5-methyl-1H-inden-2(3H)-one CAS No. 64749-65-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64749-65-1

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

5-methyl-1,3-dihydroinden-2-one

InChI

InChI=1S/C10H10O/c1-7-2-3-8-5-10(11)6-9(8)4-7/h2-4H,5-6H2,1H3

InChI Key

QLOAMIGYZXLFKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC(=O)C2)C=C1

Origin of Product

United States

Synthetic Methodologies for 5 Methyl 1h Inden 2 3h One and Analogues

Retrosynthetic Analysis and Strategic Disconnections for the 5-Methyl-1H-inden-2(3H)-one Framework

A retrosynthetic analysis of this compound reveals several strategic disconnections that form the basis for various synthetic routes. The primary disconnection strategies involve breaking the bonds forming the five-membered ring.

One common approach involves a disconnection of the C2-C3 and C1-C7a bonds, which corresponds to a Friedel-Crafts acylation type of cyclization. This retrosynthetic step leads to a substituted phenylacetic acid derivative, specifically 2-(p-tolyl)acetic acid or a related precursor. The forward synthesis would then involve an intramolecular cyclization to form the indenone ring.

Another key disconnection can be made at the C2-C3 bond and the C3-C3a bond, suggesting a pathway involving a Knoevenagel condensation followed by cyclization. This route starts from p-tolualdehyde and a suitable C2-synthon.

Modern approaches might involve disconnections that align with transition metal-catalyzed reactions. For instance, a disconnection across the C1-C2 and C3a-C7a bonds could point towards a carbonylative cyclization of a substituted alkyne with an aryl halide. Similarly, a disconnection at the C2-C3 and C3-C3a bonds could be envisioned through a palladium-catalyzed annulation of a substituted arene with an alkyne.

Classical Approaches to Indenone Synthesis and Their Adaptability to the 5-Methyl System

Classical methods for indenone synthesis remain valuable due to their reliability and the availability of starting materials. These methods can be readily adapted for the synthesis of this compound.

Intramolecular Friedel-Crafts Acylation and Cyclization Strategies

Intramolecular Friedel-Crafts acylation is a cornerstone of indenone synthesis. mdpi.com The synthesis of this compound via this method typically starts with a precursor like 3-(p-tolyl)propanoic acid. This acid, upon treatment with a strong acid or a Lewis acid catalyst, undergoes cyclization to form the corresponding 1-indanone (B140024). Subsequent functional group manipulation would be required to introduce the ketone at the 2-position.

An improved protocol for constructing substituted indenones highlights the importance of substitution at the 2-position for successful cyclization. cdnsciencepub.com While unsubstituted precursors often give poor yields, a methyl or ethyl group at the future C2 position significantly improves the yield of the cyclized indenone. cdnsciencepub.com For the synthesis of this compound, a precursor such as 2-methyl-3-(p-tolyl)propanoic acid could be a suitable starting material for direct cyclization.

The reaction conditions for intramolecular Friedel-Crafts acylation can vary, with polyphosphoric acid (PPA) or Eaton's reagent being common choices. Non-conventional energy sources like microwaves and ultrasound have also been employed to improve reaction efficiency and reduce environmental impact. mdpi.com

A plausible synthetic sequence could involve the Friedel-Crafts acylation of toluene (B28343) with itaconic anhydride (B1165640) to produce 2-methylene-4-(4-methylphenyl)-4-oxobutanoic acid, which could then be cyclized. scispace.com

PrecursorReagents and ConditionsProductReference
3-Arylpropionic acidsSuperacid catalyst1-Indanones mdpi.com
Aldehydes and dianion of carboxylic acidsn-BuLi, THFSubstituted indenones cdnsciencepub.com
Itaconic anhydride and tolueneAluminum trichloride, nitrobenzene2-Methylene-4-(4-methylphenyl)-4-oxobutanoic acid scispace.com

Knoevenagel Condensation and Subsequent Cyclization Pathways

The Knoevenagel condensation provides an alternative route to the indenone core. wikipedia.orgsigmaaldrich.com This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.org For the synthesis of this compound, p-tolualdehyde could be condensed with a reagent like diethyl malonate. The resulting adduct can then undergo cyclization and decarboxylation to yield the indenone.

The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent, is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it facilitates decarboxylation. wikipedia.orgorganic-chemistry.org A synthetic pathway for 5-trifluoromethyl-1-indanone has been reported starting from m-trifluoromethyl benzaldehyde (B42025) via a Knoevenagel condensation with malonic acid, followed by hydrogenation and intramolecular Friedel-Crafts acylation. google.com A similar strategy could be envisioned for the 5-methyl analog.

Sequential Knoevenagel condensation and cyclization reactions have been developed to synthesize indene (B144670) and benzofulvene derivatives, where the product selectivity depends on the reaction conditions. nih.gov

Aldehyde/KetoneActive Methylene CompoundCatalyst/ConditionsProductReference
2-MethoxybenzaldehydeThiobarbituric acidPiperidine, ethanolEnone wikipedia.org
5-Substituted furan-2-carboxaldehydeIndan-1,3-dioneEthanol, room temp.2-(5-substitutefurfurylidene) Indane-1,3-diones damascusuniversity.edu.sy
2-(1-Phenylvinyl)benzaldehydeMalonatesPiperidine, AcOH, benzene (B151609)Benzylidene malonates, indenes nih.gov

Modern Catalytic Methods in Indenone Synthesis

Modern organic synthesis has seen the development of powerful transition metal-catalyzed reactions that offer high efficiency and functional group tolerance for the construction of complex molecules like indenones.

Transition Metal-Catalyzed Cyclization Reactions (e.g., Rhodium-Catalyzed Carbonylative Arylation of Alkynes)

Rhodium-catalyzed reactions have emerged as a versatile tool for indenone synthesis. bohrium.com One notable example is the rhodium(I)-catalyzed carbonylative arylation of alkynes with arylboronic acids. nih.gov This method can be adapted for the synthesis of this compound by using 4-methylphenylboronic acid and a suitable alkyne under a carbon monoxide atmosphere. The regioselectivity of this reaction is influenced by the electronic and steric properties of the substituents on the alkyne. capes.gov.br

Formaldehyde has also been employed as a carbonyl source in a CO gas-free rhodium(I)-catalyzed carbonylative cyclization. researchgate.net Furthermore, rhodium(III)-catalyzed C-H annulation of arylnitrones with internal alkynes provides another pathway to indenones under mild, redox-neutral conditions. acs.org A rhodium-catalyzed procedure for preparing silyl-substituted indenones from silanes and internal alkynes in the presence of CO has also been developed. nih.gov

ReactantsCatalystKey FeaturesProductReference
Arylboronic acids, internal alkynes, CORhodium(I) complexCarbonylative arylation5-Aryl-2(5H)-furanones (related to indenones) nih.gov
2-Bromophenylboronic acids, alkynes, CORhodium(I) complexCarbonylative cyclizationIndenones capes.gov.br
Arylnitrones, internal alkynesRhodium(III) complexC-H annulation, redox-neutralIndenones acs.org
Silanes, internal alkynes, CORhodium complexSilyl-substituted indenonesSilyl-substituted indenones nih.gov

Palladium-Catalyzed Annulation Reactions

Palladium catalysis has been extensively used in the synthesis of indenones. bohrium.com A palladium-catalyzed ligand-free carbonylation reaction has been developed for the synthesis of indenones from o-bromophenyl iodide and diphenylacetylene (B1204595) under a CO atmosphere. bohrium.com This method proceeds via a cascade reaction involving alkyne insertion, carbonylation, and annulation. bohrium.com

Another approach involves the palladium(II)-catalyzed carbocyclization of benzaldehydes with internal alkynes. nih.govrsc.org This reaction proceeds through C-H activation and tolerates a range of functional groups on both the aldehyde and the alkyne, offering good yields and high regioselectivity. nih.govrsc.org

A palladium/norbornene-catalyzed annulation between aryl iodides and unsaturated carboxylic acid anhydrides provides a regioselective route to indenones. scispace.com This method is advantageous as it allows the use of simple aryl iodides and offers complete control over regioselectivity, which can be a challenge in alkyne insertion strategies. scispace.com

ReactantsCatalyst/SystemKey FeaturesProductReference
o-Bromophenyl iodide, diphenylacetylene, COPdCl2 (ligand-free)Carbonylation, cascade reactionIndenones bohrium.com
Benzaldehydes, internal alkynesPalladium(II) acetate, copper acetateC-H activation, carbocyclization2,3-Disubstituted indenones nih.govrsc.org
Aryl iodides, unsaturated carboxylic acid anhydridesPalladium/NorborneneAnnulation, high regioselectivityIndenones scispace.com

Visible-Light-Promoted Rearrangements

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, offering mild and environmentally benign reaction conditions. While specific examples detailing the synthesis of this compound via visible-light-promoted rearrangements are not extensively documented, the synthesis of the broader indenone class of compounds through such methods provides a conceptual framework. researchgate.netnih.gov

For instance, research has demonstrated the synthesis of indenones through a visible-light-mediated photocascade reaction of ortho-alkynylated α-bromocinnamates with molecular oxygen. nih.gov This process involves key photochemical steps, including the activation of vinyl bromides via energy transfer to generate α-ketoradicals. nih.gov Another approach describes a green-light-driven radical annulation reaction between α-keto acids and internal alkynes using Rhodamine 6G as a photocatalyst to produce indenones. researchgate.net These methods highlight the potential for developing a visible-light-promoted strategy for the synthesis of this compound, possibly through a Wolff rearrangement of a suitably substituted diazonaphthalenone precursor. rsc.org The Wolff rearrangement, when promoted by visible light, can lead to the formation of a ketene (B1206846) intermediate that subsequently cyclizes to form the indene scaffold. rsc.org

Further research in this area could involve the design of a precursor to this compound that is amenable to a visible-light-induced rearrangement, offering a potentially greener and more efficient synthetic route.

Stereoselective and Regioselective Synthesis of this compound Derivatives

Control of Methyl Group Positionality

The precise placement of the methyl group at the C5 position of the indanone core is a critical aspect of the synthesis of this compound. Regioselectivity is often addressed during the formation of the bicyclic indanone skeleton, typically through intramolecular Friedel-Crafts acylation or related cyclization reactions.

One study on the regioselective synthesis of indanones using polyphosphoric acid (PPA) found that the concentration of phosphorus pentoxide (P₂O₅) within the PPA has a significant impact on the regiochemical outcome. d-nb.info By modulating the P₂O₅ content, it is possible to selectively favor the formation of one regioisomer over another. d-nb.info For example, in the synthesis of methoxy-substituted indanones, a low P₂O₅ content in PPA tended to yield the isomer with the electron-donating group meta to the carbonyl, while a high P₂O₅ content favored the ortho or para substituted product. d-nb.info This principle can be applied to the synthesis of this compound by selecting the appropriate starting materials and PPA conditions to direct the cyclization to the desired C5-methylated product.

Another method for achieving regioselectivity involves the rhodium-catalyzed cyclization of a diazoketone derived from 3-(methoxymethoxy)phenylacetic acid, which afforded 5-(methoxymethoxy)-1H-inden-2(3H)-one in good yield. ucsb.edu The protecting group could then be removed and the hydroxyl group converted to a methyl group through subsequent functional group interconversions to yield the target molecule.

The following table summarizes a reaction demonstrating regioselective cyclization:

Starting MaterialCatalyst/ReagentProductYieldReference
3-(methoxymethoxy)phenyl derivative of a diazoketoneRhodium acetate5-(methoxymethoxy)-1H-inden-2(3H)-one74% ucsb.edu

Enantioselective and Diastereoselective Approaches (where applicable to the indanone/indenone backbone)

While the parent this compound is achiral, the introduction of substituents at the C1 or C3 positions, or on the cyclopentanone (B42830) ring, can generate chiral centers. Therefore, enantioselective and diastereoselective methods are crucial for the synthesis of chiral derivatives.

Enantioselective Synthesis:

Asymmetric synthesis of indanone derivatives has been achieved through various catalytic methods. For example, a highly enantioselective synthesis of chiral 3-aryl-1-indanones was developed using a rhodium-catalyzed asymmetric intramolecular 1,4-addition. bohrium.com This method could potentially be adapted for substrates leading to chiral derivatives of this compound.

Another approach involves an enantioselective electrochemical lactonization using chiral iodoarenes as mediators, which has been applied to the synthesis of α-hydroxy indanone derivatives with moderate to high enantioselectivity. thieme-connect.de

Diastereoselective Synthesis:

The diastereoselective synthesis of substituted indanones has also been explored. One-pot diastereoselective synthesis of thiazolidine-ring fused systems derived from enantiomerically pure amino acids has been reported, demonstrating control over the formation of new stereocenters. scielo.br Additionally, 1,3-dipolar cycloaddition reactions have been utilized for the highly stereo- and regioselective synthesis of dispiro[1H-indene-2,3′-pyrrolidine-2′,3′′-[3H]indole]-1,2′′(1′′H)-diones. researchgate.net

A nickel-catalyzed domino reductive cyclization of alkynes and o-bromoaryl aldehydes provides access to indanones with excellent diastereoselectivity. mdpi.com These methods, while not directly applied to this compound, establish a foundation for the development of diastereoselective routes to its complex derivatives.

Functional Group Interconversions and Derivatization Strategies as Synthetic Routes

Functional group interconversions (FGIs) and derivatization are essential strategies for synthesizing analogs of this compound and for introducing chemical handles for further modification. imperial.ac.ukvanderbilt.edu

A common synthetic route to indanones involves the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid. The corresponding 3-(p-tolyl)propanoic acid can be cyclized to form 5-methyl-1-indanone, which can then be further functionalized. For instance, α-bromination followed by elimination could potentially yield an indenone intermediate, which upon isomerization would lead to this compound.

Derivatization of the indanone core is a versatile strategy for creating a library of related compounds. For example, the synthesis of 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide derivatives starts from 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetic acid. ijirset.com This acid is first esterified and then treated with hydrazine (B178648) hydrate (B1144303) to form the key acetohydrazide intermediate, which can be further reacted with various electrophiles. ijirset.com A similar strategy could be employed starting from a suitable derivative of this compound.

The following table illustrates a derivatization reaction:

ReactantReagentProductReference
2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazideFormic acid2-(5-fluoro-2-methyl-1H-inden-3-yl)-N'-formylacetohydrazide ijirset.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of indanones aims to reduce the environmental impact by using safer solvents, reducing waste, and improving energy efficiency. preprints.orgpreprints.org

One approach involves the use of greener solvents. A study on the Nazarov cyclization to form indanones from chalcones utilized 4-methyltetrahydropyran (4-MeTHP) as a green solvent alternative to more hazardous options. preprints.org This method, while providing a lower yield in some cases, avoided harmful solvents and simplified the work-up procedure. preprints.org

Catalyst- and solvent-free conditions represent another key aspect of green chemistry. The synthesis of β-enaminone derivatives of 2H-indene-1,3-dione has been achieved by reacting aromatic amines with the dione (B5365651) under solvent- and catalyst-free conditions at elevated temperatures. ajgreenchem.com This method offers high yields, short reaction times, and easy product separation. ajgreenchem.com

Furthermore, visible-light-promoted reactions, as discussed in section 2.3.3, are inherently greener as they often proceed under mild conditions and can utilize renewable energy sources. nih.gov The development of a synthetic route to this compound that incorporates these principles would be a significant advancement.

The following table summarizes a green chemistry approach to indanone synthesis:

ReactionGreen PrincipleConditionsReference
Nazarov CyclizationUse of a green solvent4-MeTHP, reflux preprints.org
β-enaminone synthesisSolvent- and catalyst-free120 °C ajgreenchem.com

Chemical Reactivity and Transformation of 5 Methyl 1h Inden 2 3h One

Reactivity of the Carbonyl Group (C=O) within the Indenone Ring

The carbonyl group is a site of significant chemical activity in 5-methyl-1H-inden-2(3H)-one. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. Furthermore, the hydrogen atoms on the carbons adjacent to the carbonyl group (the α-carbons) exhibit acidity, enabling a range of reactions that proceed via an enolate intermediate.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of ketones. A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O group and forming a tetrahedral alkoxide intermediate. Subsequent protonation yields an alcohol.

Reduction to Alcohols: A common nucleophilic addition reaction is the reduction of the carbonyl group. Reagents like sodium borohydride (B1222165) (NaBH₄) provide a source of hydride ions (H⁻), which act as nucleophiles. The reaction converts the ketone into a secondary alcohol, 5-methyl-2,3-dihydro-1H-inden-2-ol. This type of reduction is highly selective for aldehydes and ketones. msu.edu

Grignard Reactions: Organometallic reagents, such as Grignard reagents (R-MgX), are potent nucleophiles that add to the carbonyl carbon to form a new carbon-carbon bond. allstudiesjournal.com The initial product is a magnesium alkoxide, which upon acidic workup, yields a tertiary alcohol. For example, reacting this compound with methylmagnesium bromide (CH₃MgBr) would produce 2,5-dimethyl-2,3-dihydro-1H-inden-2-ol.

Nucleophile/ReagentProductReaction Type
Sodium borohydride (NaBH₄), followed by H₂O5-Methyl-2,3-dihydro-1H-inden-2-olReduction
Methylmagnesium bromide (CH₃MgBr), followed by H₃O⁺2,5-Dimethyl-2,3-dihydro-1H-inden-2-olGrignard Addition
Hydrogen cyanide (HCN)2-Hydroxy-5-methyl-2,3-dihydro-1H-indene-2-carbonitrileCyanohydrin Formation

Electrophilic α-Substitution Reactions

The hydrogen atoms at the C1 and C3 positions of this compound are α-hydrogens. Their acidity is enhanced by the electron-withdrawing effect of the adjacent carbonyl group. In the presence of a base, one of these α-hydrogens can be removed to form a resonance-stabilized enolate ion. This enolate is nucleophilic and can react with various electrophiles, resulting in substitution at the α-position.

Halogenation: In the presence of an acid or base catalyst, ketones can be halogenated at the α-position. wikipedia.orgpressbooks.pub Under acidic conditions, the reaction proceeds through an enol intermediate and typically results in monosubstitution. masterorganicchemistry.comlibretexts.org Under basic conditions, the more acidic α-hydrogen is removed to form an enolate, which then attacks the halogen (e.g., Br₂). openochem.org Successive halogenations can occur under basic conditions because the electron-withdrawing halogen increases the acidity of the remaining α-hydrogens. wikipedia.orgpressbooks.pub

Alkylation: The enolate formed from this compound can also act as a nucleophile in an Sₙ2 reaction with an alkyl halide. This process, known as α-alkylation, forms a new carbon-carbon bond at the α-position. To avoid side reactions like self-condensation, a strong, sterically hindered base such as lithium diisopropylamide (LDA) is typically used to ensure complete and rapid conversion to the enolate before the alkyl halide is added.

Reagent(s)Product (Major)Reaction Type
1. LDA 2. CH₃I1,5-Dimethyl-1H-inden-2(3H)-oneα-Alkylation
Br₂, CH₃COOH1-Bromo-5-methyl-1H-inden-2(3H)-oneAcid-Catalyzed α-Halogenation
1. NaOH 2. Br₂1-Bromo-5-methyl-1H-inden-2(3H)-oneBase-Promoted α-Halogenation

Condensation Reactions (e.g., Claisen-Schmidt Condensation leading to chalcone (B49325) derivatives)

Aldol-type condensation reactions are fundamental transformations of carbonyl compounds that possess α-hydrogens. The Claisen-Schmidt condensation is a specific variation where a ketone reacts with an aromatic aldehyde that lacks α-hydrogens. byjus.comwikipedia.org This reaction is typically base-catalyzed. The base removes an α-hydrogen from the ketone to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol (B89426) addition product readily dehydrates (loses a molecule of water) to form a stable, conjugated α,β-unsaturated ketone, often referred to as a chalcone or a chalcone derivative. jetir.org

The reaction of this compound with a substituted benzaldehyde (B42025), for instance, would yield an (E)-1-(arylmethylene)-5-methyl-1H-inden-2(3H)-one. These indanone-based chalcones are a subject of research interest. researchgate.netacs.orgnih.govusm.my

Aldehyde ReactantChalcone Derivative ProductCatalyst
Benzaldehyde(E)-1-(Phenylmethylene)-5-methyl-1H-inden-2(3H)-oneNaOH or KOH
4-Chlorobenzaldehyde(E)-1-((4-Chlorophenyl)methylene)-5-methyl-1H-inden-2(3H)-oneNaOH or KOH
4-Methoxybenzaldehyde(E)-1-((4-Methoxyphenyl)methylene)-5-methyl-1H-inden-2(3H)-oneNaOH or KOH

Reactivity of the Indene (B144670) Ring System

The indene ring system consists of a benzene (B151609) ring fused to a five-membered ring. The chemical reactivity of this system involves both the aromatic (benzenoid) part and the aliphatic part containing the ketone.

Electrophilic Aromatic Substitution (EAS) on the Benzenoid Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity (the position of substitution) of the reaction are controlled by the substituents already present on the ring. wikipedia.orgunizin.org

In this molecule, there are two substituents to consider:

Methyl group (-CH₃): This is an activating group that donates electron density to the ring through an inductive effect. It is an ortho, para-director. libretexts.orgyoutube.com

Fused keto-cyclopentyl ring: The carbonyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. libretexts.org Groups like this are typically meta-directors. unizin.orgorganicchemistrytutor.com

The directing effects of these two groups are combined. The activating methyl group at position 5 directs incoming electrophiles to positions 4 and 6 (ortho and para to the methyl group, respectively). The deactivating keto-cyclopentyl group, attached at positions 3a and 7a, would direct incoming electrophiles to positions 4 and 6 (meta to its points of attachment). In this case, both the activating and deactivating groups reinforce substitution at the same positions. Therefore, electrophilic substitution is expected to occur predominantly at positions 4 and 6.

ReactionReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄5-Methyl-6-nitro-1H-inden-2(3H)-one and 5-Methyl-4-nitro-1H-inden-2(3H)-one
BrominationBr₂, FeBr₃6-Bromo-5-methyl-1H-inden-2(3H)-one and 4-Bromo-5-methyl-1H-inden-2(3H)-one
SulfonationFuming H₂SO₄5-Methyl-2-oxo-2,3-dihydro-1H-indene-6-sulfonic acid

Oxidation and Reduction Chemistry of the Indenone Core

The indenone core can undergo various oxidation and reduction reactions, targeting either the carbonyl group or the ring structure.

Reduction:

Selective Carbonyl Reduction: As mentioned in section 3.1.1, the carbonyl group can be selectively reduced to a secondary alcohol using hydride reagents like NaBH₄.

Catalytic Hydrogenation: This method can be used to reduce the carbonyl group and, under more forcing conditions (higher pressure and temperature), the aromatic ring. For example, hydrogenation over a palladium or platinum catalyst can reduce the ketone to an alcohol. researchgate.net Complete reduction of the aromatic ring to a cyclohexane (B81311) ring would require more vigorous conditions.

Oxidation:

Baeyer-Villiger Oxidation: Cyclic ketones can undergo oxidation with peroxyacids (like m-CPBA) in a reaction known as the Baeyer-Villiger oxidation. wikipedia.orgjk-sci.com This reaction involves the insertion of an oxygen atom adjacent to the carbonyl carbon, converting the cyclic ketone into a cyclic ester (a lactone). wikipedia.org For an unsymmetrical ketone like this compound, the oxygen is inserted on the more substituted side. This would lead to the formation of a six-membered lactone. Studies on similar unsaturated indanones have shown that the reaction outcome can be highly dependent on the specific reagents and conditions used. acs.orgproquest.comacs.org

Oxidative Cleavage: Under harsh conditions with strong oxidizing agents (e.g., hot KMnO₄ or O₃ followed by oxidative workup), the aromatic ring can be cleaved.

Transformations Involving the Methylene (B1212753) Bridge (C3-H)

The methylene bridge at the C3 position of the this compound scaffold is flanked by a carbonyl group and an aromatic ring, rendering the protons on this carbon acidic and thus amenable to a range of reactions. This active methylene group is a key site for derivatization.

The reactivity of the methylene group in indanone systems is well-documented. For instance, 1-indanones can undergo Michael additions with α,β-unsaturated ketones. rsc.org This suggests that the C3 position of this compound could act as a nucleophile in the presence of a suitable base. Alkylation reactions at this position are also feasible, allowing for the introduction of various substituents. rsc.org

Furthermore, the active methylene group can participate in condensation reactions. For example, enamines can be formed from the reaction of 1-methyl-2-indanone with secondary amines, indicating the reactivity of the C3 position. scispace.com This reactivity is fundamental to the synthesis of more complex molecules, such as chalcones, where the methylene group is the initial point of reaction.

Derivatization and Functionalization to Access Complex Molecular Scaffolds

The this compound core can be elaborated into a variety of more complex molecular structures through derivatization and functionalization reactions.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important synthetic intermediates and are commonly synthesized via the Claisen-Schmidt condensation. pnrjournal.com This reaction involves the base-catalyzed condensation of an aldehyde and a ketone. researchgate.net In the context of this compound, the active methylene group at C3 can react with aromatic aldehydes to form chalcone derivatives.

The general scheme for this synthesis involves the deprotonation of the C3-methylene group by a base, such as sodium hydroxide (B78521) or potassium hydroxide, to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. The resulting aldol addition product readily undergoes dehydration to yield the α,β-unsaturated ketone system characteristic of chalcones. byjus.com

Reactant 1Reactant 2 (Aromatic Aldehyde)CatalystProduct Type
This compoundBenzaldehydeNaOH or KOHInden-2-yl-phenylpropenone derivative
This compoundSubstituted BenzaldehydesNaOH or KOHSubstituted inden-2-yl-phenylpropenone derivatives

While the direct conversion of this compound to a hydrazide is not a standard transformation, the ketone functionality can be readily converted to a hydrazone. Hydrazones are synthesized by the reaction of a ketone or aldehyde with hydrazine (B178648) or its derivatives. nih.govthieme-connect.de The reaction of this compound with hydrazine hydrate (B1144303) would yield the corresponding hydrazone.

The general reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon of the indanone, followed by dehydration to form the C=N double bond of the hydrazone.

Hydrazides are typically prepared from the reaction of an ester with hydrazine. researchgate.net A hypothetical route to a hydrazide derivative of this compound could involve the introduction of a carboxylic ester functionality onto the indanone scaffold, which could then be reacted with hydrazine.

The chalcone derivatives synthesized from this compound are valuable precursors for the synthesis of various heterocyclic systems, including pyrazoles and pyrimidines.

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, can be synthesized by the reaction of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. researchgate.netwikipedia.org The reaction proceeds through a cyclocondensation mechanism. The initial step is a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form the pyrazole (B372694) ring. researchgate.net

Pyrimidines, six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring, can also be prepared from chalcones. The reaction of a chalcone with urea (B33335) or guanidine (B92328) in the presence of a base is a common method for the synthesis of pyrimidine (B1678525) derivatives. derpharmachemica.comsemanticscholar.orgimpactfactor.org This reaction involves the initial formation of a Michael adduct, followed by cyclization and dehydration to afford the pyrimidine ring.

Furthermore, 1-indanone (B140024) derivatives can serve as precursors for the synthesis of fused ring systems like indenoindoles through the Fischer indole (B1671886) synthesis, which involves the reaction of the ketone with an aryl hydrazine under acidic conditions. rsc.org

Starting MaterialReagentProduct Heterocycle
Chalcone derivative of this compoundHydrazine hydratePyrazole
Chalcone derivative of this compoundUreaPyrimidine
Chalcone derivative of this compoundGuanidinePyrimidine
This compoundAryl hydrazineIndenoindole (fused system)

Mechanistic Investigations of Key Reactions Involving this compound

The key reactions of this compound, such as the Claisen-Schmidt condensation and subsequent pyrazole formation, proceed through well-established mechanisms.

The Claisen-Schmidt condensation is a base-catalyzed reaction. researchgate.net The mechanism involves the following steps:

Enolate Formation: A strong base removes an acidic α-hydrogen from the C3 position of this compound to form a resonance-stabilized enolate. byjus.com

Nucleophilic Attack: The enolate anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde. byjus.com

Aldol Addition: A tetrahedral intermediate is formed.

Dehydration: The intermediate is protonated by the solvent (typically an alcohol) and then undergoes base-catalyzed dehydration to form the stable, conjugated α,β-unsaturated ketone (chalcone). researchgate.net

The formation of pyrazoles from chalcones and hydrazine typically proceeds as follows:

Michael Addition: The hydrazine acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated carbonyl system of the chalcone. researchgate.net

Intramolecular Cyclization: The terminal nitrogen of the hydrazine then attacks the carbonyl carbon, leading to the formation of a five-membered ring intermediate. researchgate.net

Dehydration: The intermediate undergoes dehydration to form the stable aromatic pyrazole ring.

The regioselectivity of the reaction is influenced by the substitution pattern of both the chalcone and the hydrazine derivative.

Spectroscopic and Advanced Analytical Characterization of 5 Methyl 1h Inden 2 3h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, including 5-methyl-1H-inden-2(3H)-one and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the molecular structure, connectivity, and dynamics.

In the ¹H NMR spectrum of a related compound, 3-hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one, the methyl protons appear as a singlet at approximately 2.47 ppm. The aromatic protons show distinct signals: a doublet at 7.63 ppm (J = 7.9 Hz), a singlet at 7.50 ppm, and another doublet at 7.29 ppm (J = 7.8 Hz). The protons on the five-membered ring appear at 5.38 ppm (dd, J = 6.8, 2.8 Hz), 3.10 ppm (dd, J = 18.8, 6.8 Hz), and 2.60 ppm (dd, J = 18.8, 2.9 Hz), with an additional singlet at 2.17 ppm likely corresponding to the hydroxyl proton. acs.org For derivatives like methyl 4-((3-methoxy-2,3-dihydro-1H-inden-5-yl)carbamoyl) benzoate, the methyl group of the indene (B144670) moiety is not present, but other characteristic signals are observed. mdpi.com

Interactive Data Table: ¹H NMR Data for a this compound Derivative

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic H7.63d7.9
Aromatic H7.50s-
Aromatic H7.29d7.8
CH (ring)5.38dd6.8, 2.8
CH₂ (ring)3.10dd18.8, 6.8
CH₂ (ring)2.60dd18.8, 2.9
CH₃2.47s-
OH2.17s-

Data corresponds to 3-hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one. acs.org

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 3-hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one, the carbonyl carbon (C=O) resonates at approximately 202.8 ppm. The aromatic carbons appear in the range of 123.1 to 155.6 ppm. Specifically, the signals are observed at 155.6, 146.7, 134.2, 130.8, 126.1, and 123.1 ppm. The carbon bearing the hydroxyl group (CH-OH) is found at 68.5 ppm, the methylene (B1212753) carbon (CH₂) of the ring at 47.4 ppm, and the methyl carbon (CH₃) at 22.2 ppm. acs.org In other indenone derivatives, the carbonyl carbon is typically observed in the range of 191-205 ppm. scielo.brsci-hub.se

Interactive Data Table: ¹³C NMR Data for a this compound Derivative

Carbon AssignmentChemical Shift (δ, ppm)
C=O202.8
Aromatic C155.6
Aromatic C146.7
Aromatic C134.2
Aromatic C130.8
Aromatic C126.1
Aromatic C123.1
CH-OH68.5
CH₂ (ring)47.4
CH₃22.2

Data corresponds to 3-hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one. acs.org

COSY (Correlation Spectroscopy) helps to identify proton-proton coupling networks. For instance, it can confirm the coupling between the methylene and methine protons within the five-membered ring of indenone derivatives. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This is crucial for assigning the signals of the CH, CH₂, and CH₃ groups. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular skeleton, including the placement of substituents on the aromatic ring. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is key to understanding the three-dimensional structure and conformation of the molecule. sigmaaldrich.com

Temperature-dependent NMR studies can be employed to investigate dynamic processes such as conformational changes or the existence of equilibria between different forms of a molecule. rsc.org For certain indenone derivatives, variable temperature NMR has been used to study the formation of aggregates in solution. spbu.ru Such studies can reveal information about intermolecular interactions and the thermodynamic parameters of these dynamic processes.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule based on their characteristic vibrational frequencies.

For this compound and its derivatives, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. This band typically appears in the region of 1627-1748 cm⁻¹. ijirset.comscispace.comsemanticscholar.org For instance, in a series of indanone chalcones, the C=O stretching frequency was observed between 1670 and 1741 cm⁻¹. sci-hub.se The exact position of this band can be influenced by conjugation and the presence of other substituents. Other characteristic bands include those for C-H stretching of the methyl and aromatic groups (around 2900-3100 cm⁻¹) and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹). sci-hub.seijirset.com

Interactive Data Table: Characteristic IR Absorption Bands for Indenone Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
C=OStretch1627 - 1748 sci-hub.seijirset.comscispace.comsemanticscholar.org
C-H (aromatic)Stretch~3000 - 3100 ijirset.com
C-H (aliphatic)Stretch~2900 - 3000 ijirset.com
C=C (aromatic)Stretch~1450 - 1600 sci-hub.seijirset.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

For this compound, the molecular weight is 146.18 g/mol . In an MS experiment, this would correspond to the molecular ion peak [M]⁺ at m/z 146. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula. For example, the HRMS of 3-hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one showed an [M+H]⁺ ion at m/z 163.0754, which is consistent with the calculated mass for C₁₀H₁₁O₂. acs.org

The fragmentation pattern in the mass spectrum provides clues about the structure. Common fragmentation pathways for indenone derivatives can involve the loss of small molecules like CO, as well as cleavages within the five-membered ring. The analysis of these fragments helps to confirm the proposed structure. Various ionization techniques, such as Electron Ionization (EI) and Electrospray Ionization (ESI), can be used, each providing complementary information. acs.orgsci-hub.sescispace.com140.122.64

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Visible spectroscopy is a valuable tool for investigating the electronic transitions within molecules containing chromophores, which are parts of a molecule that absorb light. msu.edupressbooks.pub In the context of this compound and its derivatives, this technique provides insights into the π-electron systems and the effects of molecular structure on their absorption of ultraviolet and visible light.

The core structure of these compounds, the indenone system, contains unsaturated bonds and a carbonyl group, which act as chromophores. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. mlsu.ac.in The primary electronic transitions observed are π→π* and n→π* transitions. slideshare.net The π→π* transitions, which are typically of higher energy, occur in unsaturated centers like double bonds, while the lower energy n→π* transitions involve the non-bonding electrons of the oxygen atom in the carbonyl group. mlsu.ac.inpharmacyconcepts.in

The extent of conjugation in indenone derivatives significantly influences their UV-Vis absorption spectra. researchgate.net Extending the conjugated system, for instance by adding more double bonds or aromatic rings, generally leads to a bathochromic shift (a shift to longer wavelengths) and a broadening of the absorption window. researchgate.netmdpi.com This is because increased conjugation decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thus requiring less energy (and longer wavelength light) for electron promotion. msu.edu

For example, studies on various indenone derivatives have shown that modifications to the molecular structure, such as the introduction of different substituent groups, can fine-tune the optical properties. researchgate.net The absorption spectra of some indenone azines, for instance, are influenced by their stereochemistry. researchgate.net In some complex derivatives, intramolecular charge transfer (ICT) bands can be observed, which are sensitive to the electronic nature of different parts of the molecule. mdpi.com The polarity of the solvent can also affect the absorption spectra, with different solvents potentially causing shifts in the absorption maxima. frontiersin.org

Table 1: Illustrative UV-Vis Absorption Data for Indenone Derivatives

Compound/Derivative ClassSolventAbsorption Maxima (λmax, nm)Transition TypeReference
Indenone AzinesTHFNot specifiedπ→π researchgate.net
Di-2-(2-oxindolin-3-ylidene) malononitrile (B47326) derivativesTHF~350, ~450π→π, ICT mdpi.com
Fused Naphthalene Bis-isatin DerivativesNot specified300-450, 550-800π→π*, ICT mdpi.com
Pyridine (B92270) Schiff Bases of Phenol DerivativesDichloromethane, Acetonitrile (B52724), DMSO262-372Not specified frontiersin.org

Note: This table provides a generalized view based on data for related structures, as specific λmax values for this compound were not available in the searched sources.

X-ray Crystallography for Solid-State Structure Determination and Conformational Studies (if applicable to analogues)

For instance, the crystal structure of 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetonitrile, an impurity related to the drug sulindac, has been determined. iucr.orgiucr.org This analysis revealed the presence of an indene ring system and provided unambiguous confirmation of its configuration. iucr.orgiucr.org In another study, the absolute stereochemistry of enantiomerically pure spiro[indanone-2,3′-isochromane-1-one] derivatives was determined through X-ray crystallographic analysis. rsc.org

X-ray crystallography has also been used to confirm the structure of complex spiro[indeno[1,2-b]pyrrole-3,2'-pyrroles]. mdpi.com The analysis of one such derivative provided detailed unit cell parameters and confirmed the spatial arrangement of the interconnected ring systems. mdpi.com Similarly, the structure of other indenone derivatives has been confirmed by crystallography, providing data on bond angles and the planarity of the molecular components. researchgate.net

These studies on related compounds demonstrate the utility of X-ray crystallography in establishing the definitive solid-state structure of indenone derivatives. The data obtained, such as bond lengths and angles, are crucial for understanding steric and electronic effects within these molecules.

Table 2: Example Crystallographic Data for an Indenone Analogue

ParameterValue
Compound3'-Cinnamoyl-4'-hydroxy-1,1'-di(4-methylphenyl)-1H-spiro[indeno[1,2-b]pyrrole-3,2'-pyrrole]-2,4,5'(1'H)-trione mdpi.com
Crystal SystemMonoclinic mdpi.com
Space GroupP2₁/n mdpi.com
a (Å)15.2533(6) mdpi.com
b (Å)16.6750(12) mdpi.com
c (Å)26.0000(19) mdpi.com
β (°)101.496(4) mdpi.com
V (ų)6480.4(7) mdpi.com

Note: This data is for a complex indenone derivative and serves to illustrate the type of information obtained from X-ray crystallography.

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, GC)

Chromatography is an essential laboratory technique for separating, identifying, and purifying the components of a mixture. moravek.com For this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly important for assessing purity and isolating specific compounds. royed.in

High-Performance Liquid Chromatography (HPLC) is widely used for the analysis and purification of indenone derivatives. sci-hub.se This technique separates compounds based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. moravek.com The purity of synthesized indenone analogues is often verified by HPLC, with results typically reported as a percentage purity based on the peak area in the chromatogram. sci-hub.sethieme-connect.de

For example, a reverse-phase HPLC method has been described for the analysis of the related compound 5-methyl-1H-indene, using a mobile phase of acetonitrile and water with an acid modifier. sielc.com Such methods are often scalable for preparative separations to isolate impurities. sielc.com In the analysis of various indenone derivatives, HPLC has been used to confirm purities, often exceeding 95%. sci-hub.sethieme-connect.deacs.org

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is another powerful tool for analyzing volatile compounds. japsonline.compsu.edu In GC, separation occurs as compounds in a gaseous mobile phase pass through a stationary phase in a column. japsonline.com The retention time, the time it takes for a compound to travel through the column, is a key identifier. GC-MS analysis of related compounds, such as 5-methylindan, provides information on their fragmentation patterns, aiding in structural elucidation. nih.gov GC-MS has been used to identify a wide range of volatile and semi-volatile compounds in complex mixtures, including those containing indenone-related structures. pharmacyjournal.infoimrpress.com

Table 3: Representative Chromatographic Conditions for Indenone-Related Compounds

TechniqueCompound/Derivative ClassColumnMobile Phase/Carrier GasDetectionReference
HPLC5-Methyl-1H-indeneNewcrom R1Acetonitrile, water, phosphoric acidMS-compatible sielc.com
HPLC(Z)-2-benzylidene-1-indanone analoguesNot specifiedNot specifiedNot specified thieme-connect.de
HPLCIndanone–chalcone (B49325) hybridsKromasil C-18Not specifiedNot specified sci-hub.se
GC-MS5-MethylindanNot specifiedNot specifiedMass Spectrometry nih.gov
GC-MSGeneral VolatilesVF-5MS or similarHeliumMass Spectrometry (EI) japsonline.compsu.edu

Note: This table provides examples of chromatographic conditions used for the analysis of related structures, highlighting the common techniques and parameters.

Computational Chemistry and Theoretical Investigations of 5 Methyl 1h Inden 2 3h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical exploration of molecular systems. These methods allow for the detailed analysis of molecular geometries, electronic structures, and energies, providing a microscopic understanding of chemical phenomena.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has become a principal tool for the computational study of indanone derivatives due to its balance of accuracy and computational cost. tandfonline.comresearchgate.netdergipark.org.tr DFT methods, particularly using hybrid functionals like B3LYP, are widely employed to optimize the molecular geometry of these compounds. dergipark.org.tr For instance, the B3LYP method combined with a 6-311G(d,p) basis set has been successfully used for the geometry optimization of related indanone structures. researchgate.net This process determines the most stable conformation of the molecule by finding the minimum energy structure on the potential energy surface.

Once the geometry is optimized, DFT is used to analyze the electronic structure, providing insights into the distribution of electrons within the molecule. This analysis is crucial for understanding the molecule's stability and reactivity. For example, studies on similar compounds have shown that DFT calculations can accurately predict structural parameters that are in good agreement with experimental data from X-ray diffraction. researchgate.net

Ab Initio Methods for High-Level Electronic Structure Calculations

While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameterization, can offer higher accuracy for electronic structure calculations, albeit at a greater computational expense. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation. Although specific ab initio studies on 5-methyl-1H-inden-2(3H)-one are not prevalent in the provided search results, the application of these methods to similar organic molecules is a standard practice for obtaining benchmark electronic properties and for validating the results from more computationally efficient methods like DFT.

Calculation of Molecular Orbital Energies (HOMO-LUMO) and Their Significance for Reactivity

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's chemical reactivity and kinetic stability. acs.orgmdpi.com The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic nature.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For indanone derivatives, these calculations are often performed using time-dependent DFT (TD-DFT). mjcce.org.mkmjcce.org.mk The HOMO-LUMO gap can be used to calculate various global reactivity descriptors, such as chemical hardness, chemical potential, and electrophilicity index, which further quantify the molecule's reactivity. mdpi.com

Calculated HOMO-LUMO Energies and Energy Gap for a Related Indanone Derivative.
ParameterEnergy (eV)
EHOMO-5.615
ELUMO-3.230
Energy Gap (ΔE)2.385

The data in this table is based on a related nonfullerene derivative and is for illustrative purposes. acs.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational technique used to study intramolecular bonding and interaction among orbitals. mdpi.com It provides a detailed picture of the charge transfer and delocalization of electron density within a molecule. nih.gov By examining the interactions between filled (donor) and empty (acceptor) NBOs, one can quantify the stabilization energies associated with hyperconjugative interactions. biointerfaceresearch.com

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis for Reactive Sites Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. materialsciencejournal.org The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive potential and are prone to nucleophilic attack. acs.org

Fukui functions provide a more quantitative measure of the reactivity of different atomic sites in a molecule. mjcce.org.mk Derived from conceptual DFT, the Fukui function, f(r), indicates the change in electron density at a particular point when the total number of electrons in the system changes. By calculating the condensed Fukui functions for each atom, one can identify the most likely sites for nucleophilic (f+), electrophilic (f-), and radical (f0) attack. acs.org These analyses are crucial for understanding the regioselectivity of reactions involving this compound.

Spectroscopic Property Prediction (NMR, IR, UV-Vis) via Computational Methods

Computational methods are extensively used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structure validation. tandfonline.com

Conformational Analysis and Energy Landscape Exploration

The structure of this compound consists of a benzene (B151609) ring fused to a five-membered ring containing a ketone. The five-membered ring is not planar. Conformational analysis, the study of the energetics between different spatial arrangements (rotamers), is crucial for understanding the molecule's stability and reactivity. lumenlearning.com

For the 2,3-dihydro-1H-indene framework, the five-membered ring typically adopts a non-planar conformation to relieve ring strain. Computational and crystallographic studies on similar indene (B144670) derivatives show that this ring often assumes an "envelope" conformation. iucr.org In this arrangement, four of the ring atoms are approximately coplanar, while the fifth atom (either C1 or C3) is puckered out of this plane.

Table 1: Theoretical Conformers of the Cyclopentanone (B42830) Ring in this compound

ConformerPuckered AtomTheoretical Relative EnergyDescription
Conformer AC1LowestOne of the two stable envelope conformations.
Conformer BC3LowestThe second stable envelope conformation, expected to be isoenergetic with Conformer A.
Transition StateNone (Planar)HigherAn unstable, higher-energy state that the molecule passes through during ring flipping.

This interactive table is based on theoretical principles of cyclopentane (B165970) ring puckering in fused systems. Actual energy values require specific quantum chemical calculations.

Molecular Dynamics Simulations to Understand Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. imrpress.comresearchgate.net For this compound, MD simulations can provide critical insights into its dynamic behavior and interactions with its environment, particularly with solvents.

An MD simulation could model the conformational flexibility of the molecule, tracking the rapid interconversion between the envelope conformers of the five-membered ring. This provides a view of the molecule's flexibility and the timescales of its structural changes.

Furthermore, simulations can elucidate the influence of different solvents on the molecule's conformation and stability. For instance, in a polar solvent like water or ethanol, solvent molecules would be expected to form specific interactions, such as hydrogen bonds with the carbonyl oxygen atom. solubilityofthings.comgoogle.com In contrast, in a non-polar solvent, interactions would be dominated by weaker van der Waals forces. MD simulations can quantify these interactions, revealing how the solvent shell is structured around the solute and calculating properties like the solvation free energy. This understanding is crucial for predicting solubility and behavior in reaction media. solubilityofthings.com

Structure-Reactivity and Structure-Property Relationship Studies through Computational Modeling

Computational modeling allows for the investigation of how a molecule's structure influences its chemical reactivity and physical properties. acs.orgresearchgate.net By calculating electronic properties, researchers can predict sites of reactivity and understand the effects of specific functional groups.

The methyl group at the C5 position is a key structural feature influencing the electronic properties of this compound. As an electron-donating group, it affects the molecule in two main ways:

Inductive Effect: The methyl group pushes electron density through the sigma bonds onto the aromatic ring.

Hyperconjugation: Electron density from the C-H sigma bonds of the methyl group can delocalize into the pi-system of the benzene ring.

This net electron-donating effect increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack compared to the unsubstituted 1H-inden-2(3H)-one. Conversely, this donation slightly reduces the electrophilicity of the carbonyl carbon at C2, as electron density is pushed through the fused ring system. Quantum chemical calculations, such as Density Functional Theory (DFT), can quantify these effects by calculating atomic charges and mapping the molecular electrostatic potential (MEP), which highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. acs.org

Table 2: Theoretical Comparison of Electronic Properties

Property1H-Inden-2(3H)-one (Parent)This compoundExpected Influence of Methyl Group
HOMO Energy LowerHigherThe electron-donating group raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more reactive towards electrophiles. acs.org
LUMO Energy LowerSlightly HigherThe energy of the Lowest Unoccupied Molecular Orbital (LUMO) may be slightly raised.
HOMO-LUMO Gap LargerSmallerThe energy gap is expected to decrease, suggesting a slight increase in overall reactivity. acs.org
Carbonyl Carbon (C2) Partial Charge More PositiveLess PositiveThe carbonyl carbon becomes less electrophilic due to electron donation.

This interactive table presents expected trends based on the electronic nature of a methyl substituent. Specific values are dependent on the computational method used.

The this compound molecule itself is achiral as it possesses a plane of symmetry. However, stereoisomerism becomes a critical consideration when the molecule participates in chemical reactions that generate a new stereocenter.

A prime example is the reduction of the ketone at C2 to a secondary alcohol. The approach of a reducing agent (e.g., a hydride) can occur from either face of the planar carbonyl group, leading to the formation of a new chiral center at C2. In the absence of a chiral influence, this would result in a racemic mixture of two enantiomers: (R)-5-methyl-2,3-dihydro-1H-inden-2-ol and (S)-5-methyl-2,3-dihydro-1H-inden-2-ol.

Computational modeling can be used to investigate the transition states for the formation of these two enantiomers. In a prochiral molecule like this, the faces of the carbonyl group are theoretically equivalent in an achiral environment. However, the presence of a chiral catalyst or reagent would lead to different energy barriers for the attack from each face, explaining and predicting the enantioselectivity of such reactions. Understanding the stereochemical outcome is vital, as different enantiomers of a molecule often exhibit distinct biological activities and pharmacological properties.

5 Methyl 1h Inden 2 3h One As a Synthetic Precursor and Intermediate in Organic Synthesis

Role in the Synthesis of Diverse Indenone Derivatives and Analogues

The chemical reactivity of 5-methyl-1H-inden-2(3H)-one allows for its transformation into a variety of indenone derivatives and analogues. These transformations often target the carbonyl group, the adjacent methylene (B1212753) protons, or the aromatic ring, enabling the introduction of diverse functional groups and the extension of the molecular framework.

One common synthetic strategy involves the aldol (B89426) condensation of the indenone with various aldehydes. For instance, condensation with substituted thiophenecarboxaldehydes can yield intermediates that, through subsequent reactions like the Suzuki coupling, lead to complex indenone derivatives with extended conjugation. nih.gov This approach has been utilized to synthesize compounds with potential applications in materials science and medicinal chemistry.

Furthermore, the indenone scaffold can be modified through reactions at the aromatic ring. For example, bromination of the indenone precursor provides a handle for introducing various aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net This methodology allows for the synthesis of a library of 5-substituted indanone derivatives with diverse electronic and steric properties.

The following table summarizes representative examples of indenone derivatives synthesized from precursors related to this compound, highlighting the versatility of this scaffold.

PrecursorReagent(s)ProductApplication/Significance
5-Bromo-1-indanonePhenylboronic acid, Pd catalyst5-Phenyl-2,3-dihydro-1H-inden-1-oneBuilding block for medicinal chemistry. researchgate.net
1-Indanone (B140024)5-Bromo-2-thiophenecarboxaldehyde(Z)-2-((5-Bromothiophen-2-yl)methylene)-2,3-dihydro-1H-inden-1-oneIntermediate for α-synuclein ligands. nih.gov
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-onePyrazole-4-carbaldehyde derivativesCoumarin-pyrazole-indenone hybridsPotential antioxidant and antihyperglycemic agents. scilit.com
5-Fluoro-2-methyl-1H-inden-3-yl)acetic acidSubstituted benzylidene hydrazidesN'-Substituted benzylidene acetohydrazidesEvaluation for anti-inflammatory and COX-2 inhibition activity. tandfonline.com

Applications in the Construction of Polycyclic Aromatic Systems

The indenone framework of this compound serves as a valuable building block for the synthesis of polycyclic aromatic hydrocarbons (PAHs). PAHs are a class of organic compounds composed of fused aromatic rings, and they have garnered significant interest due to their unique electronic and photophysical properties, with applications in organic electronics such as organic field-effect transistors (OFETs). nii.ac.jp

One of the key synthetic strategies involves Brønsted acid-catalyzed dehydrative cycloaromatization reactions. nii.ac.jp In this approach, precursors derived from indenones can undergo intramolecular cyclization and subsequent dehydration to form new aromatic rings, effectively extending the π-conjugated system. For example, derivatives of (biaryl-2-yl)acetaldehydes, which can be conceptually related to the indenone structure, have been shown to cyclize in the presence of a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH) to yield phenacenes. nii.ac.jp Similarly, 2-benzylbenzaldehyde (B2445370) analogues can be converted to acenes through a similar acid-catalyzed cyclization. nii.ac.jp

Palladium-catalyzed annulation reactions also provide a powerful tool for constructing polycyclic systems from indenone-related precursors. rsc.org These methods often involve the reaction of a bifunctional substrate with an alkyne or another coupling partner to build up the fused ring system in a controlled manner.

The strategic placement of substituents on the this compound starting material can direct the regioselectivity of these cyclization reactions, allowing for the synthesis of specific isomers of larger polycyclic aromatic systems. For instance, a methyl group at a specific position can influence the site of ring closure, leading to the formation of a particular substituted acene. nii.ac.jp

Utility in the Synthesis of Complex Heterocyclic Compounds

The this compound scaffold is a valuable starting point for the synthesis of a wide variety of complex heterocyclic compounds. openmedicinalchemistryjournal.com These molecules, which incorporate atoms other than carbon into their ring structures, are of significant interest in medicinal chemistry due to their diverse biological activities. openmedicinalchemistryjournal.comias.ac.in

One common approach involves using the indenone as a component in multicomponent reactions. For example, in a one-pot reaction, ninhydrin (B49086) (a related 1,3-indandione) can react with primary amines, 1,1-bis-(methylthio)-2-nitroethene, and barbituric acid to form complex pyrimidine (B1678525) derivatives fused to the indene (B144670) core. researchgate.net This strategy allows for the rapid assembly of structurally diverse molecules with potential pharmacological applications.

The indenone moiety can also be incorporated into larger heterocyclic systems through condensation reactions followed by cyclization. For instance, condensation of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (an analogue of this compound) with substituted pyrazole-4-carbaldehydes leads to the formation of coumarin (B35378) derivatives containing both pyrazole (B372694) and indenone rings. scilit.com These hybrid molecules have been investigated for their antioxidant and antihyperglycemic properties. scilit.com

Furthermore, the indenone scaffold has been used to synthesize spirocyclic heterocyclic compounds. Spiro compounds, where two rings share a single atom, are of interest in drug discovery. For example, the reaction of isatin (B1672199) derivatives with other reagents in the presence of an indenone-related precursor can lead to the formation of spiro[indoline-3,3'-pyrazol] derivatives, which have been evaluated as potential agents for treating Alzheimer's disease. nih.gov

The versatility of the indenone core is further demonstrated by its use in the synthesis of tetrazole-containing compounds. For example, 5-((2,3-dihydro-5-methoxy-1H-inden-3-yl)methyl)-1H-tetrazole has been synthesized and shown to exhibit cholesterol and triglyceride-lowering activity. derpharmachemica.com

Development of Novel Reagents and Catalysts Utilizing the Indenone Scaffold

The rigid bicyclic framework of indenone and its derivatives, including this compound, makes it an attractive scaffold for the development of novel reagents and catalysts in organic synthesis. The defined stereochemistry and the ability to introduce various functional groups at specific positions allow for the design of tailored molecules that can influence the outcome of chemical reactions.

One area where indenone-derived structures have shown promise is in asymmetric catalysis. Chiral ligands derived from indane, the reduced form of indene, have been successfully employed in transition metal-catalyzed reactions. For example, chiral aminoindanol (B8576300) derivatives, which can be synthesized from indanone precursors, have been used to create chiral Schiff base ligands. orgsyn.org These ligands, when complexed with metal centers like chromium(III), can form catalysts for enantioselective reactions such as the hetero-Diels-Alder reaction. orgsyn.org The steric bulk and electronic properties of the indane moiety play a crucial role in controlling the stereoselectivity of the catalyzed transformation.

The indenone scaffold itself can be a key component of organocatalysts. The ability to introduce acidic or basic sites, as well as hydrogen-bonding donors and acceptors, onto the indenone framework allows for the design of catalysts for a variety of organic reactions.

While direct examples of this compound being the core of a widely used commercial catalyst are not prevalent in the reviewed literature, the broader family of indanone and indane derivatives demonstrates the potential of this structural motif in catalysis. For instance, substituted indenes are used as ligands in metallocene catalysts for olefin polymerization. mdpi.com The substituents on the indene ring influence the electronic and steric environment of the catalytic metal center, thereby affecting the properties of the resulting polymer.

The development of new synthetic methodologies, such as efficient Suzuki coupling procedures for functionalizing the indanone core, further expands the possibilities for creating novel indenone-based reagents and catalysts with tailored properties for specific applications in organic synthesis. semanticscholar.org

Scale-Up Considerations and Industrial Relevance in Fine Chemical Synthesis

The industrial-scale synthesis of this compound and its derivatives presents several challenges and considerations that are critical for its application in fine chemical production. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and specialty polymers.

One of the primary methods for synthesizing the indanone core is the intramolecular Friedel-Crafts cyclization of 3-arylpropionic acids or their corresponding acid chlorides. mdpi.com While the direct cyclization of the acid is atom-economical, it often requires harsh conditions, such as high temperatures and strong acids like polyphosphoric acid or triflic acid, which can be difficult to handle on a large scale and generate significant waste. mdpi.com The use of acid chlorides is often more efficient but introduces an extra synthetic step and generates corrosive byproducts. mdpi.com

To address these challenges, research has focused on developing greener and more efficient synthetic methods. The use of non-conventional energy sources like microwaves and ultrasound has been shown to improve reaction times and yields for the Friedel-Crafts cyclization, potentially offering a more sustainable approach for industrial production. mdpi.com

For derivatives of this compound, the scalability of subsequent functionalization steps is also a key consideration. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to introduce substituents onto the indenone core. researchgate.net However, the cost and potential toxicity of palladium catalysts, as well as the need for specialized ligands and inert reaction conditions, can be limiting factors for large-scale synthesis. The development of ligand-free catalytic systems or the use of more abundant and less toxic metals are active areas of research to improve the industrial feasibility of these reactions. semanticscholar.org

Purification of the final products is another important aspect of industrial synthesis. Crystallization is often the preferred method for large-scale purification, as it can be more cost-effective and environmentally friendly than chromatography. Therefore, the development of synthetic routes that yield crystalline products is highly desirable.

The industrial relevance of this compound and its derivatives lies in their potential as intermediates for the synthesis of high-value products. For example, substituted indanones are precursors to compounds with biological activity, including potential anticancer agents and ligands for neurological targets. nih.govresearchgate.net They are also used in the synthesis of ligands for polymerization catalysts. mdpi.com The ability to produce these intermediates in a cost-effective, safe, and environmentally responsible manner is crucial for their successful commercialization.

Future Perspectives in Research on 5 Methyl 1h Inden 2 3h One

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of indenones has been a subject of intense research for decades, with a continuous drive towards more efficient, selective, and environmentally benign methods. bohrium.com Future research on 5-methyl-1H-inden-2(3H)-one will likely focus on moving beyond traditional multi-step syntheses towards more sophisticated and sustainable catalytic systems.

Transition-metal catalysis is a cornerstone of modern organic synthesis, and its application to indenone construction is a vibrant area of investigation. bohrium.com While palladium-catalyzed reactions, such as the Larock annulation, have been foundational, the exploration of other metals like rhodium, nickel, iron, and gold is opening new avenues. bohrium.comorganic-chemistry.orgrsc.org These catalysts enable novel reaction pathways, including C-H activation, carbonylative cyclizations, and annulations of various precursors, often with improved functional group tolerance and regioselectivity. organic-chemistry.orgrsc.org For instance, rhodium-catalyzed C-H activation and cascade reactions allow for the assembly of complex difunctionalized indenones in a single step under mild conditions. organic-chemistry.org Similarly, nickel-catalyzed Larock-type annulations have proven highly effective for producing a wide range of indenone derivatives in high yields. rsc.org

A significant future trend is the development of "green" and reusable catalytic systems. Research into heterogeneous catalysts, such as copper ferrite (B1171679) nanoparticles anchored on chitosan, demonstrates a move towards more sustainable processes that allow for easy catalyst recovery and reuse. rsc.org Supramolecular catalysts, like β-cyclodextrin, are also being explored for indenone synthesis in aqueous media, offering a mild, low-cost, and eco-friendly alternative. mdpi.com Furthermore, photocatalytic methods using diazo compounds as radical precursors are emerging as a powerful strategy for indenone synthesis, highlighting the potential of light-driven transformations in this field. acs.org

Catalyst SystemReaction TypeKey Advantages
Palladium (Pd) Annulation/CarbonylationWell-established, versatile for various substrates. bohrium.combohrium.com
Rhodium (Rh) C-H Activation/Carbonylative CyclizationHigh efficiency, enables CO gas-free methods. organic-chemistry.org
Nickel (Ni) Larock AnnulationHigh yields, excellent regioselectivity. rsc.org
Gold (Au) Cyclization of AlkynylaldehydesEfficient for specific substrates, mild conditions. organic-chemistry.org
Iron (Fe) Oxidative Tandem CyclizationUses an inexpensive and abundant metal. organic-chemistry.org
β-Cyclodextrin Condensation/CyclizationGreen catalyst, works in water, reusable. mdpi.com
CuFe₂O₄ Nanocomposite Multi-component CyclizationHeterogeneous, reusable, high yields. rsc.org

This table summarizes emerging catalytic systems for the synthesis of indenone derivatives, representing pathways applicable to the future synthesis of this compound.

Advanced Computational Studies to Predict Unexplored Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. ajchem-a.com For indenone derivatives, future research will increasingly leverage advanced computational studies to move beyond retrospective analysis and towards the predictive design of new reactions and molecules.

DFT calculations can elucidate key aspects of molecular structure and reactivity. ajchem-a.commdpi.com By computing properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemists can predict the electronic behavior of molecules like this compound. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity, with a smaller gap suggesting a higher propensity for electron transfer. ajchem-a.com

Molecular Electrostatic Potential (MESP) maps are another powerful computational tool, providing a visual representation of the charge distribution on a molecule's surface. ajchem-a.com These maps can identify electrophilic and nucleophilic sites, thereby predicting how a molecule will interact with other reagents. For instance, MESP analysis can pinpoint the most active sites for electrophilic attack on the indenone core. mdpi.com

Future computational work will likely focus on:

Mechanism Elucidation: Detailed computational modeling of reaction pathways, such as those in gold-catalyzed cyclizations, can reveal rate-determining steps and explain experimental observations regarding selectivity and reactivity. researchgate.net

Catalyst Design: Predicting the efficacy of new catalysts and ligand modifications before undertaking extensive experimental work.

Reactivity Prediction: Using calculated reactivity descriptors (e.g., chemical potential, hardness, electrophilicity) to screen virtual libraries of indenone derivatives and identify candidates with desired reactivity profiles for specific applications. mdpi.com

Solvent Effects: Modeling how different solvent environments influence reaction outcomes and molecular properties, leading to more optimized reaction conditions. mdpi.com

Computational MethodApplication in Indenone ResearchPredicted Properties
Density Functional Theory (DFT) Elucidating electronic structure and reactivity. ajchem-a.comdergipark.org.trHOMO-LUMO energies, energy gap, bond lengths/angles. ajchem-a.com
Molecular Electrostatic Potential (MESP) Identifying reactive sites for chemical attack. ajchem-a.commdpi.comMaps of electrophilic (positive) and nucleophilic (negative) regions. ajchem-a.com
Fukui Function & Dual Descriptors Quantifying local reactivity and site selectivity. mdpi.comPreferred sites for electrophilic, nucleophilic, and radical attacks. mdpi.com
Time-Dependent DFT (TD-DFT) Predicting electronic absorption spectra (UV-Vis).Spectroscopic properties and electronic transitions.

This table outlines key computational methods and their application in studying the reactivity of indenone derivatives.

Integration with Flow Chemistry and Automated Synthesis Techniques

The synthesis of fine chemicals is undergoing a technological revolution, with a strong shift towards continuous flow chemistry and automated synthesis platforms. researchgate.netwikipedia.org These technologies offer significant advantages in terms of safety, efficiency, scalability, and reproducibility, and their integration into the synthesis of this compound and its analogs represents a major future direction.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, provides precise control over parameters like temperature, pressure, and reaction time. acs.org This control can lead to higher yields, fewer byproducts, and the ability to safely handle reactive intermediates. A notable example is the use of microwave flow reactors for the synthesis of fullerene/indene (B144670) materials, which sustains high temperatures with short residence times to achieve selective product formation, a feat difficult to accomplish in traditional batch synthesis. acs.org Photocatalytic syntheses of indanones have also been shown to be scalable using continuous flow technology. acs.org

Automated synthesis platforms combine robotics and software to perform chemical reactions with minimal human intervention. sigmaaldrich.comchemspeed.com These systems can execute complex multi-step syntheses, screen reaction conditions, and purify products, dramatically accelerating the research and development cycle. wikipedia.orgchemspeed.com For a target like this compound, an automated platform could rapidly screen a variety of catalysts, solvents, and temperatures to identify optimal conditions for a novel synthetic route, or generate a library of related derivatives for further study.

The synergy of these technologies promises to transform the synthesis of indenones, enabling faster discovery of new structures and more efficient production of known compounds.

Development of New Characterization Methodologies Tailored for Indenone Derivatives

While standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental for structural elucidation of indenone derivatives, future research will benefit from the development and application of more advanced and specialized characterization methodologies. scirp.orgiaea.org

There is a growing need for techniques that can provide deeper insights into the solid-state properties and morphology of these compounds, especially as they find use in materials science. For example, Scanning Electron Microscopy (SEM) has been used to study the surface morphology of thin films and structures derived from 1-indanone (B140024) derivatives, providing crucial information that complements spectroscopic data. scirp.orgnih.gov

Future advancements in characterization may include:

In-situ Spectroscopy: Implementing techniques like in-situ IR or Raman spectroscopy within flow reactors to monitor reaction progress in real-time, enabling rapid optimization and mechanistic understanding.

Advanced Solid-State NMR: Utilizing advanced solid-state NMR techniques to probe the structure and dynamics of indenone derivatives in their solid form, which is critical for understanding their properties in materials applications.

Single-Crystal X-ray Diffraction: While already a gold standard, increased automation and the ability to work with smaller and less perfect crystals will make this powerful technique more accessible for definitively determining the three-dimensional structure of new indenone derivatives.

Hyphenated Techniques: The expanded use of hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for complex mixture analysis, and potentially coupling these with other spectroscopic methods for comprehensive characterization of reaction products and intermediates.

These tailored methodologies will be crucial for correlating the molecular structure of compounds like this compound with their macroscopic properties and performance in various applications.

Potential for Material Science Applications and Other Non-Biological Fields

While much of the historical focus on indenones has been in medicinal chemistry, a significant future direction is the exploration of their potential in non-biological fields, particularly material science. bohrium.comkeaipublishing.com The conjugated indenone system possesses interesting electronic and optical properties that make it an attractive building block for functional organic materials. scirp.org

One of the most promising areas is in the field of organic electronics. Researchers have successfully synthesized vanadium-indenone derivative complexes and deposited them as thin films, which exhibit semiconductor behavior. scirp.org This points towards the potential use of indenone-based materials in electronic devices. The optical absorption properties of these films are also being studied, suggesting possible applications in optoelectronics. scirp.org

Furthermore, the indene core, closely related to indenone, is a key component in some organic photovoltaic materials. The synthesis of C₆₀-fullerene/indene monoadducts, which are acceptor materials for organic solar cells, highlights the relevance of this structural class in renewable energy technologies. acs.org The development of efficient synthetic routes, such as those using flow chemistry, is critical for making these materials commercially viable. acs.org

Future research in this domain could explore:

Organic Light-Emitting Diodes (OLEDs): Designing indenone derivatives with specific fluorescence or phosphorescence properties for use as emitters or host materials in OLEDs.

Organic Field-Effect Transistors (OFETs): Investigating the charge transport properties of crystalline indenone derivatives for applications as organic semiconductors in transistors.

Sensors: Developing indenone-based chemosensors where the binding of an analyte induces a change in the compound's optical or electronic properties.

Functional Polymers: Incorporating the indenone moiety into polymer backbones or as pendant groups to create new functional polymers with tailored thermal, mechanical, or electronic characteristics.

The exploration of these non-biological applications represents a major growth area for research on this compound and the broader indenone family, promising to expand their utility far beyond their traditional roles. aprcomposites.com.au

Q & A

Q. What are the common synthetic routes for 5-methyl-1H-inden-2(3H)-one, and how do reaction conditions influence yield?

Q. How can diastereoselective synthesis of this compound derivatives be optimized?

  • Methodological Answer : Diastereoselectivity is enhanced using sterically hindered reagents. For example, methyl 2-(2,3-dihydro-2-hydroxy-1,3-dioxo-1H-inden-2-yl)acrylate reacts with amino(thio)uracils in acetic acid under reflux, favoring one diastereomer (>90% selectivity). Reaction time (2–5 hours) and temperature (reflux vs. RT) critically influence outcomes .

Q. What strategies enable enantiomeric resolution of chiral this compound derivatives?

  • Methodological Answer : Normal-phase HPLC with amylose tris-(3,5-dimethylphenylcarbamate) columns (Chiralpak AD-H) resolves enantiomers using isocratic elution (hexane:ethanol:diethylamine, 95:5:0.1 v/v/v). Scale-up to preparative columns (10 mm × 250 mm) allows isolation of 3–6 mg per injection, with enantiomeric purity confirmed via polarimetry and UV spectra .

Q. How should researchers address contradictory data in reaction yields or stereochemical outcomes?

  • Methodological Answer : Contradictions often arise from subtle differences in reaction conditions (e.g., solvent purity, trace moisture). Systematic replication under controlled environments (dry solvents, inert atmosphere) is recommended. For stereochemical conflicts, X-ray crystallography or NOESY NMR can resolve ambiguities .

Q. What is known about the stability of this compound under non-standard conditions (e.g., high temperature, acidic/basic environments)?

  • Methodological Answer : Limited data exist, but analogous indenones decompose above 250°C. Stability in acidic/basic media should be tested via accelerated degradation studies (e.g., 1M HCl/NaOH at 60°C for 24 hours), monitored by HPLC .

Q. What gaps exist in toxicological and ecological data for this compound?

  • Methodological Answer : Acute toxicity (e.g., LD50), ecotoxicity (fish/algae assays), and biodegradability data are lacking. Researchers should conduct OECD 423 (acute oral toxicity) and OECD 201/202 (aquatic toxicity) tests to fill these gaps .

Key Recommendations for Future Research

  • Prioritize enantioselective synthesis using asymmetric catalysis.
  • Expand stability studies to include photolytic degradation.
  • Develop green chemistry approaches (e.g., solvent-free reactions, biocatalysts).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.